pKa Differentiation: 2-Methyl vs. Non-Methylated Analog
The predicted pKa of 4-chloro-7-methoxy-2-methylquinoline is 4.71±0.50, which is approximately 0.82 log units higher (more basic) than that of 4-chloro-7-methoxyquinoline (pKa 3.89±0.27), the direct analog lacking the 2-methyl group . This difference is mechanistically attributed to the electron-donating inductive effect of the 2-methyl substituent, which partially offsets the electron-withdrawing effect of the 4-chloro group on the quinoline nitrogen basic site. The target compound is also 0.23 log units less basic than unsubstituted quinoline (pKa 4.94), confirming that the net electronic effect of the 4-chloro-7-methoxy-2-methyl substitution pattern is a moderate reduction in nitrogen basicity [1].
| Evidence Dimension | Predicted pKa (basic strength of quinoline nitrogen) |
|---|---|
| Target Compound Data | pKa = 4.71±0.50 |
| Comparator Or Baseline | 4-Chloro-7-methoxyquinoline (CAS 68500-37-8): pKa = 3.89±0.27; Unsubstituted quinoline: pKa = 4.94 |
| Quantified Difference | ΔpKa = +0.82 vs. non-methylated analog; ΔpKa = -0.23 vs. unsubstituted quinoline |
| Conditions | Predicted values (ACD/Labs or equivalent software); aqueous, 25 °C |
Why This Matters
The 0.82-unit pKa difference translates to a roughly 6.6-fold difference in protonation equilibrium at a given pH, directly affecting the compound's reactivity in acid-catalyzed reactions and its solubility profile during salt formation or extraction workup.
- [1] Sciencedirect / ElSevier. Quinoline pKa literature value = 4.94. Cited in: pKa determination of quinoline derivatives. 2018. View Source
